molecular formula C9H9ClN2 B13600761 3-(chloromethyl)-2-methyl-2H-indazole

3-(chloromethyl)-2-methyl-2H-indazole

Cat. No.: B13600761
M. Wt: 180.63 g/mol
InChI Key: NZBOSBLRGFDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-methyl-2H-indazole ( 1401734-91-5) is a valuable chemical building block in medicinal chemistry and drug discovery research. This derivative belongs to the indazole class of heterocyclic compounds, a privileged scaffold known for its wide spectrum of pharmacological activities . The molecular formula is C 9 H 9 ClN 2 and it has a molecular weight of 180.64 g/mol . The indazole core is a significant pharmacophore in numerous therapeutic areas. Research indicates that indazole derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antifungal, and cardiovascular activities . The reactive chloromethyl group at the 3-position of this specific compound makes it a versatile intermediate for further chemical functionalization. It can be used in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and cyclization processes to create more complex molecules for biological evaluation . This compound is specifically designed for the synthesis of novel molecules targeting various disease pathways. It serves as a key precursor in the development of potential inhibitors for enzymes and receptors . As with all our research chemicals, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-(chloromethyl)-2-methylindazole

InChI

InChI=1S/C9H9ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3

InChI Key

NZBOSBLRGFDWMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Chloromethyl 2 Methyl 2h Indazole

Strategies for the Construction of the 2-Methyl-2H-indazole Core

The synthesis of the target compound first requires the construction of the 2-methyl-2H-indazole heterocyclic system. The formation of this core is a multi-step process that involves creating the bicyclic indazole ring and then ensuring the methyl group is selectively placed on the N2 position.

Precursor Synthesis Approaches to Substituted Indazoles

The initial step in forming the indazole ring involves the synthesis of appropriately substituted benzene (B151609) derivatives that can undergo cyclization. A common strategy for producing 2H-indazoles begins with ortho-substituted nitroaromatics. For instance, 2-nitrobenzaldehydes can serve as versatile precursors. These compounds can be condensed with primary amines, including methylamine, to form ortho-imino-nitrobenzene intermediates, which are primed for reductive cyclization. organic-chemistry.orgnih.gov Another approach involves starting with 2-aminomethyl-phenylamines, which can undergo an N-N bond-forming oxidative cyclization to yield the indazole core. organic-chemistry.org The choice of precursor is often dictated by the availability of starting materials and the desired substitution pattern on the indazole ring.

Cyclization and Annulation Reactions for Indazole Ring Formation, including Regioselectivity

Once a suitable precursor is obtained, the next critical step is the formation of the pyrazole (B372694) ring fused to the benzene ring. Several cyclization and annulation reactions are employed for this purpose.

Reductive Cyclization: A widely used method is the Cadogan reductive cyclization. nih.gov In this process, an ortho-imino-nitrobenzene substrate is treated with a reducing agent, such as tri-n-butylphosphine or triethyl phosphite, which facilitates the removal of oxygen atoms from the nitro group and promotes the formation of the N-N bond, yielding the 2H-indazole. organic-chemistry.orgnih.gov This method is known for its mild conditions and operational simplicity.

[3+2] Cycloaddition: Another elegant approach involves the [3+2] dipolar cycloaddition of arynes with sydnones. This reaction provides a rapid and efficient route to 2H-indazoles, often with high yields and excellent regioselectivity, avoiding contamination from 1H-indazole isomers. nih.gov

Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org The copper catalyst is crucial for orchestrating the C-N and N-N bond formations required to construct the indazole ring. organic-chemistry.org

A significant challenge in indazole synthesis is controlling the regioselectivity of N-substitution. Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N1 and N2 alkylated products, with the N1 isomer often being the thermodynamically favored product. researchgate.netbeilstein-journals.org Therefore, methods that directly yield the 2-substituted indazole are highly valuable. The aforementioned cyclization strategies, starting with a primary amine (like methylamine), inherently install the substituent at the N2 position, thus ensuring high regioselectivity. organic-chemistry.orgnih.gov

Alternatively, regioselective N2-methylation can be achieved on a pre-formed indazole ring using specific reagents. While common alkylating agents like methyl iodide often give poor selectivity, reagents such as methyl 2,2,2-trichloroacetimidate, in the presence of trifluoromethanesulfonic acid, can promote selective N2-alkylation. organic-chemistry.orgresearchgate.net Mitsunobu conditions, employing an alcohol (e.g., methanol), triphenylphosphine, and diethyl azodicarboxylate (DEAD), have also been shown to provide excellent yields and high regiocontrol for N2-alkylation of certain indazole-3-carboxylates. beilstein-journals.org

Table 1: Selected Cyclization Methods for 2-Substituted-2H-indazole Synthesis

Method Precursors Reagents/Catalyst Key Features
Reductive Cyclization o-Nitrobenzaldehyde, Primary Amine Tri-n-butylphosphine Mild conditions, one-pot procedure. organic-chemistry.org
[3+2] Dipolar Cycloaddition Silylaryl triflates, Sydnones Cesium Fluoride (CsF) High yields, excellent regioselectivity for 2H-isomers. nih.gov
Three-Component Reaction 2-Bromobenzaldehyde, Primary Amine, NaN₃ Copper(I) Oxide (Cu₂O) One-pot, broad substrate scope. organic-chemistry.org
Oxidative Cyclization 2-Aminomethyl-phenylamine - Selectively provides access to 2-substituted 2H-indazoles. organic-chemistry.org

Introduction and Specificity of the Chloromethyl Functionality at the C3 Position

With the 2-methyl-2H-indazole core established, the next stage is the introduction of the chloromethyl group specifically at the C3 position. This can be approached through direct functionalization or by converting an existing substituent.

Direct Chloromethylation Methods on the Indazole Ring System

Direct C-H chloromethylation of aromatic and heterocyclic systems is a known transformation, but it often requires harsh conditions and can suffer from a lack of regioselectivity. For the 2-methyl-2H-indazole system, direct chloromethylation at the C3 position is not a commonly reported or straightforward method in the reviewed literature. The C3 position of 2H-indazoles can be functionalized through radical pathways or C-H activation, but these methods are typically used to introduce other groups like trifluoromethyl or carbamoyl (B1232498) moieties. frontiersin.org The lack of established protocols for direct chloromethylation suggests that this approach may be challenging, potentially due to competing reactions at other positions or the sensitivity of the indazole ring.

Transformation of Existing C3 Substituents to Chloromethyl Groups

A more reliable and controllable strategy involves a two-step process: first, the synthesis of a precursor molecule, (2-methyl-2H-indazol-3-yl)methanol, followed by its conversion to the target chloride.

Synthesis of (2-methyl-2H-indazol-3-yl)methanol : The synthesis of the precursor alcohol typically starts with an indazole bearing a carboxylic acid or ester group at the C3 position. The synthesis of indazole-3-carboxylic acid itself can be achieved through various cyclization routes. This C3-carboxy derivative is then regioselectively methylated at the N2 position to yield methyl 2-methyl-2H-indazole-3-carboxylate. The final step to obtain the alcohol is the reduction of the ester functionality. This reduction can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This sequence provides specific access to (2-methyl-2H-indazol-3-yl)methanol. uni.lu

Conversion of Alcohol to Chloride : The transformation of the primary alcohol group of (2-methyl-2H-indazol-3-yl)methanol into a chloromethyl group is a standard functional group interconversion. This can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in an inert solvent, sometimes with a catalytic amount of a base like pyridine. Other reagents capable of effecting this transformation include phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid under appropriate conditions.

Table 2: Common Reagents for Conversion of Primary Alcohols to Alkyl Chlorides

Reagent Formula Typical Conditions Byproducts
Thionyl Chloride SOCl₂ Inert solvent (e.g., CH₂Cl₂, THF), often with pyridine SO₂, HCl
Phosphorus Pentachloride PCl₅ Inert solvent POCl₃, HCl
Phosphorus Trichloride PCl₃ Neat or in solvent H₃PO₃
Concentrated Hydrochloric Acid HCl With ZnCl₂ (Lucas Reagent) for activated alcohols H₂O

Derivatization and Further Functionalization of 3-(chloromethyl)-2-methyl-2H-indazole

The this compound molecule is an excellent substrate for further synthetic elaboration. The chloromethyl group at the C3 position acts as a potent electrophilic site, analogous to a benzylic chloride. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups.

This reactivity enables the facile synthesis of a diverse library of 3-substituted-2-methyl-2H-indazole derivatives. The chlorine atom serves as a good leaving group, which can be displaced by a range of nucleophiles. For example, reaction with amines (primary or secondary) would yield the corresponding aminomethyl derivatives. Similarly, treatment with alkoxides or phenoxides would lead to ethers, while reaction with thiols or thiolates would produce thioethers. Carbon nucleophiles, such as cyanide, can be used to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain at the C3 position.

This synthetic versatility makes this compound a key building block for accessing compounds with potential applications in materials science and medicinal chemistry.

Table 3: Potential Derivatization Reactions via Nucleophilic Substitution

Nucleophile Reagent Example Product Class Structure of C3-Substituent
Amine R₂NH 3-(Aminomethyl)indazole -CH₂NR₂
Alkoxide RONa 3-(Alkoxymethyl)indazole -CH₂OR
Thiolate RSNa 3-(Thioether)indazole -CH₂SR
Cyanide NaCN 3-(Cyanomethyl)indazole -CH₂CN
Azide NaN₃ 3-(Azidomethyl)indazole -CH₂N₃
Carboxylate RCOONa 3-(Acyloxymethyl)indazole -CH₂OC(O)R

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C3 position of 2-methyl-2H-indazole is analogous to a benzylic chloride, making it susceptible to a wide range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities, which is of significant interest in medicinal chemistry and materials science. The general mechanism involves the displacement of the chloride ion by a nucleophile.

Reaction with Amines:

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Example: The reaction with a secondary amine, such as morpholine, in a suitable solvent like acetonitrile (B52724) or DMF, and in the presence of a non-nucleophilic base like potassium carbonate, would yield 4-((2-methyl-2H-indazol-3-yl)methyl)morpholine.

Reaction with Alkoxides and Phenoxides:

Alkoxides and phenoxides can displace the chloride to form ether linkages. These reactions are generally performed under anhydrous conditions to prevent the hydrolysis of the alkoxide.

Example: Treatment with sodium methoxide (B1231860) in methanol (B129727) would produce 3-(methoxymethyl)-2-methyl-2H-indazole. Similarly, reaction with sodium phenoxide would yield 3-(phenoxymethyl)-2-methyl-2H-indazole.

Reaction with Thiols:

Thiolates, being excellent nucleophiles, readily react with this compound to form thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Example: The reaction with thiophenol in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) would afford 2-methyl-3-((phenylthio)methyl)-2H-indazole.

Interactive Data Table of Nucleophilic Substitution Reactions:

NucleophileReagent ExampleProduct
AmineMorpholine, K₂CO₃4-((2-methyl-2H-indazol-3-yl)methyl)morpholine
AlkoxideSodium methoxide3-(methoxymethyl)-2-methyl-2H-indazole
ThiolThiophenol, NaOH2-methyl-3-((phenylthio)methyl)-2H-indazole
CyanideSodium cyanide(2-methyl-2H-indazol-3-yl)acetonitrile
AzideSodium azide3-(azidomethyl)-2-methyl-2H-indazole

Modifications of the Indazole Nitrogen Atoms (N1 and N2)

Once the 2-methyl-2H-indazole scaffold is formed, further modifications at the nitrogen atoms are generally less common, as the N2 position is already alkylated. However, certain transformations are still conceivable.

Quaternization of the N1 Atom:

While the N2 position is occupied by a methyl group, the N1 atom retains a lone pair of electrons and can potentially react with strong electrophiles to form a quaternary indazolium salt. This reaction would introduce a positive charge into the heterocyclic system, significantly altering its electronic properties and reactivity.

Reaction Conditions: This would typically require a potent alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (methyl triflate) or trimethyloxonium (B1219515) tetrafluoroborate. The reaction would likely lead to the formation of a 1,2-dimethyl-3-(chloromethyl)-2H-indazol-2-ium salt. The formation of such quaternary salts can be influenced by the steric hindrance around the N1 atom.

N-Dealkylation (N2 Position):

The removal of the methyl group from the N2 position is a challenging transformation but can be achieved under specific and often harsh conditions. Such a reaction would regenerate a 1H-indazole derivative, which could then be subjected to different N-alkylation reactions if desired.

Regioselective Functionalization of the Aromatic Ring System (C4, C5, C6, C7)

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused pyrazole ring and the existing substituents. In a 2,3-disubstituted-2H-indazole, the pyrazole ring generally acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The directing influence of the substituents will determine the regioselectivity of these reactions.

Halogenation:

Electrophilic halogenation can introduce halogen atoms onto the aromatic ring. The reaction conditions can be tuned to achieve mono- or poly-halogenation.

Bromination: Reaction with N-bromosuccinimide (NBS) in a suitable solvent can lead to the bromination of the aromatic ring. Studies on similar 2H-indazole systems have shown that bromination often occurs at the C5 or C7 positions. For instance, metal-free bromination of 2-substituted indazoles has been shown to be regioselective. rsc.org

Chlorination: Similarly, N-chlorosuccinimide (NCS) can be used for chlorination.

Nitration:

Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is highly dependent on the reaction conditions and the existing substitution pattern. Research on the nitration of 2H-indazoles has demonstrated that substitution can be directed to the C5 or C7 positions. rsc.org For example, the nitration of 2-aryl-2H-indazoles has been shown to selectively yield 7-nitroindazoles. rsc.org

Interactive Data Table of Aromatic Ring Functionalization:

ReactionReagentPotential Position(s) of Substitution
BrominationN-Bromosuccinimide (NBS)C5, C7
ChlorinationN-Chlorosuccinimide (NCS)C5, C7
NitrationHNO₃/H₂SO₄C5, C7
SulfonationFuming H₂SO₄C5

Advanced Structural and Electronic Characterization of 3 Chloromethyl 2 Methyl 2h Indazole and Its Derivatives

High-Resolution Spectroscopic Analysis for Detailed Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 3-(chloromethyl)-2-methyl-2H-indazole. These techniques provide detailed information on the connectivity of atoms, the precise molecular mass, and the nature of the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure and the substitution pattern.

In the ¹H NMR spectrum, the methyl group protons (N-CH₃) would typically appear as a singlet in the upfield region. The chloromethyl group protons (C-CH₂Cl) would also present as a singlet, but further downfield due to the electron-withdrawing effect of the chlorine atom. The aromatic protons of the indazole ring would exhibit a complex splitting pattern in the aromatic region of the spectrum, consistent with a substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbon of the N-methyl group would resonate at a characteristic upfield chemical shift. The carbon of the chloromethyl group would appear at a higher chemical shift due to the electronegative chlorine. The aromatic carbons would give rise to a series of signals in the downfield region, with their precise shifts influenced by the substituents on the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~3.8 - 4.2 Singlet
C-CH₂Cl ~4.8 - 5.2 Singlet
Aromatic-H ~7.0 - 8.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
N-CH₃ ~35 - 40
C-CH₂Cl ~45 - 50
Aromatic-C ~110 - 150

High-Resolution Mass Spectrometry for Precise Molecular Formula and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound (C₉H₉ClN₂), HRMS would provide an exact mass measurement, allowing for the confirmation of its elemental composition.

Furthermore, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would be accompanied by an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. This distinctive pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule.

While the specific mass spectrum for this compound is not widely published, analysis of related compounds like 2-methyl-5-nitro-2H-indazole can illustrate the fragmentation patterns expected for the 2-methyl-2H-indazole core. chemicalbook.com

Table 3: Expected HRMS Data for this compound

Ion Calculated m/z (for C₉H₉³⁵ClN₂) Calculated m/z (for C₉H₉³⁷ClN₂) Expected Intensity Ratio
[M]⁺ 180.0454 182.0425 ~3:1
[M+H]⁺ 181.0532 183.0503 ~3:1

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, methyl, and chloromethyl groups in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the indazole ring would appear in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations would also be present. A key feature would be the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ range.

The IR spectrum of a structurally related compound, 2-methyl-5-nitro-2H-indazole, available in the NIST Chemistry WebBook, can be used as a reference for the vibrational modes associated with the 2-methyl-2H-indazole core. nist.gov

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (CH₃, CH₂Cl) 2850 - 3000
C=C / C=N Ring Stretch 1400 - 1650
C-Cl Stretch 600 - 800

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a crystal structure for this compound itself is not publicly available, data from closely related 2H-indazole derivatives, such as 2-methyl-6-nitro-2H-indazole, can provide significant insights into the expected molecular geometry and intermolecular interactions. researchgate.netnih.gov

From such studies, it can be inferred that the indazole ring system in this compound is essentially planar. The bond lengths and angles within the indazole core would be consistent with its aromatic character. The N-methyl and C-chloromethyl groups would be attached to the indazole ring, and their precise orientations and conformations would be determined.

Furthermore, X-ray diffraction studies would reveal any significant supramolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. In the case of this compound, weak C-H···N or C-H···Cl hydrogen bonds might be observed, as well as potential π-π stacking interactions between the aromatic indazole rings.

Table 5: Expected Crystallographic Parameters for 2-methyl-2H-indazole Derivatives

Parameter Expected Value Reference
Indazole Ring Planar researchgate.netnih.gov
C-N Bond Lengths ~1.33 - 1.38 Å researchgate.netnih.gov
C-C Bond Lengths (Aromatic) ~1.37 - 1.41 Å researchgate.netnih.gov
Supramolecular Interactions C-H···N/O/Cl hydrogen bonds, π-π stacking researchgate.netnih.gov

Electronic Structure Analysis through UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic indazole system.

The NIST Chemistry WebBook indicates the availability of UV/Visible spectral data for the parent compound, 2-methyl-2H-indazole. nist.gov This data can serve as a baseline for understanding the electronic properties of the 2-methyl-2H-indazole chromophore. The introduction of the chloromethyl group at the 3-position may cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) depending on its electronic influence on the indazole ring.

Fluorescence spectroscopy could reveal whether this compound exhibits emissive properties upon excitation. Many aromatic heterocyclic compounds are known to be fluorescent, and the fluorescence spectrum would provide information about the excited state of the molecule.

Theoretical and Computational Chemistry Studies on 3 Chloromethyl 2 Methyl 2h Indazole

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By optimizing the geometry, DFT calculations can determine the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted 2H-indazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are used to predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and steric properties.

Energy profiles, also calculated using DFT, can map the energy changes that occur during a chemical reaction or conformational change. For instance, in the alkylation of indazoles, DFT has been used to calculate the energy of transition states, providing insight into the reaction mechanism and regioselectivity. The calculated energy barriers can explain why certain products are formed in preference to others.

Table 1: Representative Optimized Geometrical Parameters for a Substituted 2H-Indazole Derivative (Calculated using DFT)

Parameter Value
Bond Length (N1-N2) 1.35 Å
Bond Length (N2-C3) 1.38 Å
Bond Angle (N1-N2-C3) 110.5°
Dihedral Angle (C4-C5-C6-C7) 0.1°

Note: The data presented here is representative of a substituted 2H-indazole and not specific to 3-(chloromethyl)-2-methyl-2H-indazole. The actual values may vary.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate descriptions of electronic structure. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. For substituted 2H-indazoles, computational studies have investigated how different substituents affect the HOMO and LUMO energy levels and, consequently, the electronic and photophysical properties of the molecules.

Table 2: Representative HOMO-LUMO Energies and Gap for a Substituted 2H-Indazole Derivative (Calculated using Ab Initio Methods)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: The data presented here is representative of a substituted 2H-indazole and not specific to this compound. The actual values may vary.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent or a biological receptor.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting how and where a molecule is likely to react. By analyzing the electronic structure and modeling reaction pathways, chemists can gain a deeper understanding of a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. As mentioned earlier, the HOMO and LUMO are the "frontier" orbitals that are most involved in chemical reactions. The theory states that reactions are favored when there is a good energy match and spatial overlap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile).

For this compound, FMO theory can be used to predict its reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack. For example, the location of the LUMO on the indazole ring system can suggest where a nucleophile is most likely to react.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate.

In the context of substituted indazoles, transition state analysis has been used to investigate the mechanisms of reactions such as N-alkylation. These studies have helped to explain the observed regioselectivity of these reactions by comparing the energies of the transition states leading to different products. For this compound, similar analyses could be performed to understand its reactivity in various chemical transformations.

Mechanistic Studies of 3 Chloromethyl 2 Methyl 2h Indazole S Interactions at the Molecular and Cellular Level Excluding Clinical Outcomes

Investigation of Covalent Adduct Formation with Nucleophilic Biomolecules

The presence of a chloromethyl group on the indazole ring strongly suggests that 3-(chloromethyl)-2-methyl-2H-indazole can act as an electrophile, readily reacting with nucleophilic residues in biological macromolecules such as proteins and DNA. This covalent modification is a key mechanism for the irreversible inhibition of enzymes and can lead to significant alterations in cellular function.

Reactivity with Model Thiols and Amines

While specific studies on the reactivity of this compound with model nucleophiles like thiols (e.g., cysteine, glutathione) and amines (e.g., lysine) have not been reported, the general reactivity of benzylic halides provides a strong basis for prediction. The chloromethyl group is susceptible to nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. Thiol groups, being potent nucleophiles at physiological pH, are expected to react readily with the compound to form a stable thioether linkage. Similarly, the primary and secondary amines found in amino acid side chains, such as the ε-amino group of lysine (B10760008), can also serve as nucleophiles, leading to the formation of a secondary or tertiary amine, respectively. The precise rates and selectivity of these reactions would be influenced by factors such as the local microenvironment, pH, and the steric accessibility of the nucleophilic group.

Identification of Protein and Nucleic Acid Binding Sites in vitro

Given the electrophilic nature of this compound, it is highly probable that it can covalently bind to nucleophilic sites on proteins and nucleic acids. In the context of proteins, cysteine and lysine residues are the most likely targets for alkylation. nih.gov Specifically, within the active sites of enzymes, a strategically located cysteine residue could be irreversibly modified, leading to the inactivation of the enzyme. This is a common mechanism for covalent inhibitors.

The indazole scaffold itself is a well-established "hinge-binding" motif in many kinase inhibitors. nih.govnih.govmdpi.com This suggests that this compound could first bind non-covalently to the ATP-binding pocket of a kinase, positioning the reactive chloromethyl group in proximity to a nucleophilic amino acid residue, thereby facilitating a targeted covalent modification.

Alkylation of DNA by chloromethyl-containing compounds is also a known phenomenon and can lead to mutagenicity and cytotoxicity. The nucleophilic centers in DNA, such as the N7 position of guanine, are potential sites for adduct formation. However, without experimental data, the specific DNA binding profile of this compound remains speculative.

Impact on Defined Cellular Signaling Pathways (Mechanistic Aspects)

The indazole core is a key structural feature in numerous compounds that modulate cellular signaling pathways, primarily through the inhibition of protein kinases. ed.ac.ukacs.orgnih.gov Therefore, it is reasonable to hypothesize that this compound exerts its biological effects by targeting one or more kinase-mediated signaling cascades.

Enzyme Inhibition or Activation Studies in vitro

A large body of research has demonstrated that indazole derivatives are potent inhibitors of a variety of protein kinases. nih.govnih.govmdpi.com These enzymes play crucial roles in regulating cell growth, proliferation, differentiation, and survival. By acting as an ATP-competitive inhibitor, the indazole moiety can block the kinase's catalytic activity. The addition of a reactive chloromethyl group could transform a reversible inhibitor into an irreversible one, offering potential for increased potency and duration of action.

Screening of this compound against a panel of kinases would be necessary to determine its specific targets and inhibitory profile. promega.comreactionbiology.compromega.com Such studies would reveal which signaling pathways are most likely to be affected by this compound. Without such data, any discussion of specific enzyme inhibition remains theoretical.

The table below presents a hypothetical kinase inhibition profile for this compound, illustrating the type of data that would be generated from such a screening.

Kinase TargetInhibition IC50 (nM)Assay Type
Kinase AData Not AvailableBiochemical
Kinase BData Not AvailableCell-based
Kinase CData Not AvailableBiochemical

Modulation of Receptor Function in Isolated Systems

While the primary expectation for an indazole-based compound is the inhibition of intracellular kinases, some indazole derivatives have been shown to interact with cell surface receptors. For instance, certain analogs have been developed as antagonists for specific G protein-coupled receptors. nih.gov However, there is no direct evidence to suggest that this compound modulates receptor function. Receptor binding assays would be required to investigate this possibility. nih.gov

Subcellular Localization Studies Using Advanced Imaging Techniques

To understand the mechanism of action of this compound, it is crucial to determine its subcellular distribution. This can be achieved by synthesizing a fluorescently labeled version of the compound. The chloromethyl group provides a convenient handle for the attachment of a fluorophore. rsc.org By treating cells with such a probe, fluorescence microscopy could be used to visualize its accumulation in different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. nih.govrsc.org This information would provide valuable clues about its potential sites of action. To date, no such studies have been published for this compound.

The following table outlines the expected outcomes of a subcellular localization study.

Cellular CompartmentFluorescence IntensityImplication
NucleusData Not AvailablePotential interaction with DNA or nuclear proteins
CytoplasmData Not AvailablePotential interaction with cytoplasmic enzymes (e.g., kinases)
MitochondriaData Not AvailablePotential effects on cellular metabolism and apoptosis

Gene Expression Profiling in Model Biological Systems

There are no available studies that have investigated the impact of this compound on gene expression in model biological systems such as cell lines or non-human organisms. As a result, no data tables or detailed research findings on this topic can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 3 Chloromethyl 2 Methyl 2h Indazole Derivatives

Design and Synthesis of Analogues for SAR Exploration

The generation of analogues is fundamental to understanding how different parts of the 3-(chloromethyl)-2-methyl-2H-indazole molecule contribute to its function. This involves targeted chemical modifications at key positions.

Modifications at the Chloromethyl Group for Reactivity Tuning

The 3-(chloromethyl) group is a reactive chemical handle, essentially a benzylic chloride, which can be readily displaced by nucleophiles. organic-chemistry.orgsid.ir This reactivity is often central to the molecule's mechanism of action, potentially allowing it to form covalent bonds with biological targets. Tuning this reactivity is a key strategy in analogue design.

Bioisosteric Replacement: A primary method for modifying the chloromethyl group is through bioisosteric replacement, where an atom or group is swapped for another with similar physical or chemical properties to enhance desired characteristics without losing potency. spirochem.comdrugdesign.org

Halogen Exchange: Replacing chlorine with other halogens (e.g., Bromine, Fluorine) can alter the reactivity. Benzyl (B1604629) bromides are generally more reactive than benzyl chlorides, which could enhance potency if the rate of reaction is limiting. nih.gov Conversely, converting the group to a fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) moiety can reduce reactivity and block metabolic oxidation at that site, potentially improving the compound's pharmacokinetic profile. youtube.com

Replacement with Other Leaving Groups: The chloride can be substituted with other leaving groups, such as mesylate or tosylate, to further modulate alkylating activity.

Conversion to Non-reactive Groups: To probe the necessity of the reactive handle, the chloromethyl group can be reduced to a simple methyl group (-CH₃) or converted to a methoxy (B1213986) (-OCH₃) or hydroxymethyl (-CH₂OH) group. If biological activity is lost, it strongly implies a mechanism dependent on the reactivity of the C-Cl bond.

The following table illustrates potential modifications to the chloromethyl group and their expected impact on reactivity.

Modification of C3-CH₂ClResulting GroupExpected Change in Reactivity/Property
Halogen Exchange-CH₂BrIncreased alkylating reactivity. nih.gov
Halogen Exchange-CH₂FDecreased reactivity; potential metabolic block. youtube.com
Bioisosteric Replacement-CH₃Removal of alkylating activity.
Bioisosteric Replacement-CH₂OHIntroduction of H-bond donor capability.
Bioisosteric Replacement-CF₃Decreased lipophilicity; metabolic stability. cambridgemedchemconsulting.com

Substituent Effects on the Indazole Aromatic Ring (e.g., Electronic, Steric)

Adding substituents to the benzene (B151609) portion of the indazole ring allows for the exploration of electronic and steric effects on molecular interactions. nih.gov These modifications can influence how the molecule fits into a binding pocket and its intrinsic electronic properties.

Electronic Effects: The placement of electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can alter the electron density of the indazole ring system. mdpi.com This can impact non-covalent interactions, such as pi-stacking or hydrogen bonding with a biological target, and can also influence the reactivity of the chloromethyl group. For some heterocyclic scaffolds, EWGs have been shown to favor certain biological activities. mdpi.com

Steric Effects: The size and shape of substituents are critical. Introducing bulky groups, such as a tert-butyl group, can provide favorable van der Waals interactions if there is a corresponding lipophilic pocket in the target protein. Conversely, a bulky group may cause a steric clash that prevents proper binding. SAR studies often explore a range of small (e.g., methyl, chloro) to large (e.g., phenyl, benzyl) substituents at various positions (e.g., C4, C5, C6, C7) to map the steric tolerance of the target. nih.gov

The table below summarizes common substitutions and their intended purpose in SAR studies.

Position on Indazole RingSubstituent TypeExampleRationale for Modification
C4, C5, C6, C7Electron-Withdrawing-Cl, -NO₂, -CF₃Modulate ring electronics; potentially enhance binding affinity. mdpi.com
C4, C5, C6, C7Electron-Donating-CH₃, -OCH₃Increase electron density; probe for specific electronic requirements.
C4, C5, C6, C7Steric Bulk-C(CH₃)₃ (tert-Butyl)Explore lipophilic pockets; determine steric tolerance.
C4, C5, C6, C7Hydrogen Bond Donor/Acceptor-OH, -NH₂Introduce specific hydrogen bonding interactions with the target. youtube.com

Variations in the N-Substitution Pattern (e.g., N1 vs. N2 isomers)

Indazole is an ambidentate nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to two distinct isomers with different properties. researchgate.net The parent compound, 3-(chloromethyl)-2-methyl -2H-indazole, is an N2 isomer. The synthesis and comparison of the corresponding N1 isomer, 3-(chloromethyl)-1-methyl -1H-indazole, are crucial for a complete SAR study.

Thermodynamic vs. Kinetic Control: Generally, N1-substituted indazoles are thermodynamically more stable, while N2-isomers are often the product of kinetic control. researchgate.net The ratio of N1 to N2 products during synthesis can be heavily influenced by reaction conditions such as the base, solvent, and temperature. For example, some conditions may yield almost exclusively one isomer over the other. researchgate.net

Structural and Electronic Differences: The position of the N-substituent significantly alters the shape and electronic distribution of the indazole ring. N1- and N2-isomers present different vectors for their substituents and have distinct dipole moments and hydrogen bonding capabilities, which can lead to different binding modes or affinities with a biological target. Quantum mechanical analysis has been used to understand the energy differences between the two isomers and their transition states during alkylation reactions.

Correlation of Structural Features with Mechanistic Interactions (e.g., binding affinity, reactivity profiles)

A primary goal of SAR studies is to link specific structural features to the molecule's interaction with its target, often a protein or enzyme.

The reactivity of the C3-chloromethyl group is a key structural feature. Its ability to act as an electrophile suggests a mechanism potentially involving the formation of a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, lysine) in a target's active site. Analogues where the chlorine is replaced by a non-leaving group (like hydrogen) would be expected to show a dramatic loss of activity if this covalent interaction is essential.

For non-covalent interactions, structure-guided design can be employed. nih.gov For instance, if X-ray crystallography reveals a hydrophobic pocket near the C5 position of the indazole ring, synthesizing analogues with lipophilic substituents at that position would be a rational strategy to improve binding affinity. nih.gov Similarly, identifying a hydrogen bond donor or acceptor on the target protein can guide the placement of complementary groups on the indazole scaffold to enhance binding. youtube.com SAR studies on some indazole series have demonstrated that the presence and position of specific functional groups, such as a carbohydrazide (B1668358) moiety at the C3 position, are crucial for strong inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity or physical properties, respectively. researchgate.net

While specific QSAR/QSPR models for this compound derivatives are not widely published, the methodology is broadly applied to indazole-containing compounds. nih.govaboutscience.eunih.gov The process typically involves:

Data Set Compilation: A series of synthesized analogues with experimentally measured biological activity (e.g., IC₅₀) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of the most relevant descriptors to the observed activity. researchgate.netaboutscience.eu

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in model training) techniques. researchgate.net

The resulting QSAR model can help rationalize the observed SAR and predict the activity of new, yet-to-be-synthesized compounds, thereby guiding further synthetic efforts. nih.gov For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps, providing a structural framework to guide the design of new, more potent inhibitors. nih.gov

The table below lists common descriptor types used in QSAR/QSPR modeling.

Descriptor ClassExamplesInformation Encoded
Topological Connectivity indices (e.g., Chi indices), Wiener indexMolecular branching, size, and shape. nih.gov
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity, polarizability.
Physicochemical LogP, Molar Refractivity (MR), Polar Surface Area (PSA)Lipophilicity, bulk, polarity.
3D / Steric Steric parameters (Taft's Es), CoMFA/CoMSIA fields3D shape, volume, and surface properties. nih.govnih.gov

By applying these systematic approaches of design, synthesis, and computational modeling, researchers can effectively explore the chemical space around the this compound scaffold to develop compounds with optimized properties.

Applications of 3 Chloromethyl 2 Methyl 2h Indazole As a Chemical Probe and Research Tool

Development of Affinity-Based Probes for Target Identification

Affinity-based probes are indispensable tools for identifying the molecular targets of bioactive compounds. The inherent reactivity of the chloromethyl group in 3-(chloromethyl)-2-methyl-2H-indazole makes it a suitable electrophilic handle for its incorporation into such probes. This functionality allows for the covalent modification of target proteins, often through reaction with nucleophilic amino acid residues like cysteine.

The general strategy involves attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the indazole scaffold, often through a linker. The chloromethyl group then serves as the reactive moiety that forms a stable covalent bond with the target protein. This covalent linkage enables the subsequent isolation and identification of the protein of interest through techniques like affinity purification followed by mass spectrometry.

While direct literature specifically detailing the use of this compound for this purpose is not abundant, the principle is well-established with similar reactive groups. For instance, chloromethyl-triazoles have been demonstrated to be effective and selective alkylating agents for cysteine residues in proteins, enabling the "near-native" post-translational modification of these biomolecules. nih.gov This highlights the potential of the chloromethyl group on the indazole scaffold to function in a similar capacity for creating affinity-based probes.

Utility in Cross-Linking Studies for Protein-Protein or Protein-Nucleic Acid Interactions

Understanding the intricate networks of protein-protein and protein-nucleic acid interactions is fundamental to deciphering cellular processes. Chemical cross-linking is a powerful technique used to capture these transient interactions by forming covalent bonds between interacting biomolecules. The bifunctional nature of reagents derived from this compound could theoretically be exploited for such studies.

A hypothetical cross-linking reagent based on this scaffold would possess the reactive chloromethyl group at the 3-position and another reactive group introduced elsewhere on the indazole ring. This would allow for the simultaneous or sequential reaction with two different biomolecules in close proximity. The distance between the two reactive groups on the indazole scaffold would act as a "molecular ruler," providing spatial constraints on the interacting partners.

Although specific cross-linking agents derived directly from this compound are not prominently featured in the reviewed literature, the synthesis of various functionalized 2H-indazoles is well-documented, suggesting the feasibility of creating such bespoke reagents. nih.govorganic-chemistry.orgnih.gov The development of such tools would be invaluable for mapping interaction interfaces and elucidating the three-dimensional architecture of macromolecular complexes.

Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold

Fragment-based drug discovery (FBDD) has become a cornerstone of modern medicinal chemistry. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

The compound this compound, with its reactive handle, can serve as a versatile electrophilic fragment. The chloromethyl group allows for the covalent linkage of the indazole fragment to nucleophilic residues, such as cysteine, within the binding site of a target protein. This covalent interaction can facilitate the identification of initial fragment hits and provide a stable starting point for structure-based drug design.

Furthermore, the indazole scaffold itself can be elaborated from the 3-position by displacing the chloride with various nucleophiles, allowing for the rapid generation of a library of diverse fragments for screening. This synthetic tractability makes this compound an attractive starting material for building fragment libraries tailored to specific target classes.

Use as a Precursor for the Synthesis of Bioconjugates and Labeled Compounds

The reactive nature of the chloromethyl group makes this compound an excellent precursor for the synthesis of a wide array of bioconjugates and labeled compounds. By reacting it with various nucleophiles, researchers can readily introduce different functionalities onto the indazole scaffold.

For example, reaction with sodium azide (B81097) can yield the corresponding azidomethyl derivative. The azide group is a versatile functional handle that can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of the indazole moiety to biomolecules that have been modified with a corresponding alkyne. This strategy is widely used for labeling proteins, nucleic acids, and other cellular components. While the synthesis of 2-(azidomethyl)oxazoles has been reported, a similar approach could be applied to this compound. beilstein-journals.org

Future Research Directions and Unexplored Avenues for 3 Chloromethyl 2 Methyl 2h Indazole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount in modern chemistry. Future research on 3-(chloromethyl)-2-methyl-2H-indazole should prioritize the exploration of novel synthetic strategies that improve upon existing protocols in terms of yield, safety, and sustainability.

Key Research Objectives:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous-flow systems could offer significant advantages. rsc.org Flow chemistry allows for better control over reaction parameters, enhanced safety when handling reactive intermediates, and facile scalability. A potential flow process could streamline the synthesis and immediate downstream functionalization of the chloromethyl group, minimizing the isolation of this reactive intermediate.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) would enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. organic-chemistry.orgmdpi.com A future MCR could, for instance, construct the 2H-indazole core and install the chloromethyl precursor in a single, atom-economical operation.

Green Chemistry Approaches: Emphasis should be placed on employing greener solvents (e.g., polyethylene (B3416737) glycol), catalyst systems (e.g., copper nanoparticles), and energy sources (e.g., microwave or ultrasound assistance). organic-chemistry.orgnih.gov Research into catalytic C-H functionalization could provide a more direct route to installing the methyl and chloromethyl moieties, avoiding the use of harsh reagents.

Table 1: Comparison of Synthetic Methodologies for Future Exploration
MethodologyPotential AdvantagesKey Research Focus
Continuous Flow SynthesisEnhanced safety, scalability, precise controlDevelopment of stable reactor setups and optimization of flow parameters (temperature, pressure, residence time).
Multicomponent Reactions (MCRs)Step economy, reduced waste, increased complexityDiscovery of novel reaction pathways that combine three or more starting materials to form the target scaffold.
Green CatalysisReduced environmental impact, use of renewable resourcesInvestigation of earth-abundant metal catalysts or organocatalysts for key transformation steps.

Advanced Spectroscopic Characterization of Excited States and Transient Intermediates

Understanding the photophysical properties of this compound is crucial for applications in photochemistry, materials science, and bioimaging. The presence of the indazole ring suggests interesting electronic behavior, yet the dynamics of its excited states remain largely unexplored.

Advanced spectroscopic techniques can provide unprecedented insight into these processes. Future research should employ methods like time-resolved transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy to map the deactivation pathways of electronically excited states. aip.orgchemrxiv.org Studies on related systems, such as protonated indazole, have revealed picosecond lifetimes and decay mechanisms involving πσ* states, suggesting that the N-N bond plays a critical role in its photostability. aip.org Investigating how the 2-methyl and 3-chloromethyl substituents modulate these pathways is a key avenue for future work. Characterizing transient species, such as radicals or carbocation intermediates formed upon photochemical cleavage of the C-Cl bond, would provide fundamental knowledge applicable to designing photo-responsive materials or photo-activated drugs.

Deeper Mechanistic Understanding of Molecular and Subcellular Interactions

While many indazole derivatives are known to interact with biological targets such as protein kinases, the specific molecular and subcellular interactions of this compound are not well defined. nih.govnih.gov The compound's reactivity makes it a candidate for forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins, a mechanism that could be exploited for developing targeted inhibitors.

Future research should focus on:

Target Identification and Validation: Employing chemoproteomic techniques to identify the cellular proteins that interact with this compound.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target(s). This would reveal the specific molecular interactions and the covalent bond formation in atomic detail.

Cellular Imaging: Developing fluorescently tagged analogs of the compound to visualize its uptake, distribution, and localization within subcellular compartments (e.g., nucleus, mitochondria) in living cells. This can provide crucial information on its mechanism of action and potential off-target effects. rsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven prediction and design. premierscience.comazorobotics.com Applying these computational tools to the this compound scaffold can accelerate the discovery of new derivatives with optimized properties.

Potential AI/ML Applications:

Predictive Modeling: ML models can be trained on existing data from indazole derivatives to predict various properties for novel, virtual analogs of this compound. mdpi.com This includes predicting biological activity against specific targets, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity.

De Novo Design: Generative AI models can design entirely new molecules based on the indazole scaffold, optimized for desired characteristics such as high binding affinity to a target protein or specific photophysical properties.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to new derivatives, helping chemists overcome synthetic challenges and prioritize synthesizable designs. nih.gov This integration of predictive modeling and synthesis planning creates a powerful "design-make-test-analyze" cycle that can significantly shorten development timelines. nih.gov

Development of Novel Chemical Biology Tools Based on the Compound's Reactivity

The inherent reactivity of the chloromethyl group makes this compound an attractive starting point for the development of sophisticated chemical biology tools. nih.gov These tools are essential for probing complex biological systems and identifying new therapeutic targets.

Future development in this area could include:

Activity-Based Probes (ABPs): The compound could be modified to create ABPs for identifying and profiling the activity of specific enzyme families in their native cellular environment. The chloromethyl group would act as the "warhead" that covalently labels the active site of a target enzyme.

Covalent Fragments for Fragment-Based Drug Discovery (FBDD): As a small, reactive molecule, it could serve as a covalent fragment in FBDD screens to identify novel binding pockets on proteins of interest.

Photo-affinity Probes: By incorporating a photo-activatable group, the compound could be converted into a probe that, upon irradiation with light, forms a covalent bond with nearby interacting proteins, enabling the mapping of transient or weak biological interactions.

Through these focused research directions, the scientific community can fully elucidate the chemical properties and biological potential of this compound, paving the way for its application in medicine, materials science, and beyond.

Q & A

Q. Q1. What are the common synthetic routes for 3-(chloromethyl)-2-methyl-2H-indazole?

The synthesis typically involves cyclization reactions of hydrazine derivatives with halogenated precursors. For example, a method analogous to 3-chloro-2-phenyl-2H-indazole synthesis () employs acid-catalyzed cyclization of 2-phenylhydrazine with 2-chlorobenzaldehyde. For this compound, a similar approach could utilize methyl-substituted hydrazines and chloromethyl-containing aldehydes. Reaction optimization (e.g., solvent choice, catalyst concentration) is critical to avoid side products like regioisomers or over-chlorination.

Q. Q2. How can spectroscopic methods validate the purity and structure of this compound?

  • NMR : Analyze proton environments (e.g., chloromethyl protons at δ ~4.5–5.5 ppm, methyl groups at δ ~2.5 ppm) and coupling patterns to confirm substitution on the indazole ring.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₀ClN₂).
  • IR : Identify C-Cl stretching vibrations (~550–700 cm⁻¹) and N-H/N=N stretches (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

X-ray diffraction (XRD) provides precise bond lengths, angles, and torsion angles. For example, in a related indazole derivative ( ), key parameters include:

  • C-Cl bond length : ~1.73 Å (consistent with standard sp³ C-Cl bonds).
  • Indazole ring planarity : Deviations <0.05 Å confirm aromaticity.
  • Hydrogen bonding : Intermolecular interactions (e.g., C-H···Cl) stabilize crystal packing.
    Such data can distinguish between tautomeric forms (e.g., 1H- vs. 2H-indazole) and confirm substituent positions .

Q. Q4. What strategies mitigate contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from:

  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic products (e.g., para-substitution).
  • Purification challenges : Use gradient elution in HPLC or recrystallization with mixed solvents (e.g., ethanol/water) to isolate the target compound from regioisomers.
  • Catalyst optimization : Acid catalysts (e.g., HCl vs. H₂SO₄) may alter reaction pathways; screening with design of experiments (DoE) is recommended .

Q. Q5. How does the chloromethyl group influence the biological activity of this compound?

The chloromethyl moiety enhances electrophilicity, enabling covalent binding to biological targets (e.g., cysteine residues in enzymes). Methodological approaches include:

  • Docking studies : Compare binding affinities of chloromethyl vs. non-halogenated analogs using software like MOE or AutoDock.
  • SAR analysis : Synthesize derivatives (e.g., bromomethyl, hydroxymethyl) to evaluate halogen-dependent activity trends.
  • In vitro assays : Test inhibition of kinases or GPCRs, correlating IC₅₀ values with substituent electronic properties .

Methodological Challenges

Q. Q6. How to address discrepancies in spectral data between synthesized and computational models?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level and simulate NMR/IR spectra for direct comparison.
  • Solvent effects : Include solvent corrections (e.g., PCM model for DMSO) in computational models.
  • Dynamic effects : For flexible substituents (e.g., chloromethyl), perform molecular dynamics simulations to account for conformational averaging .

Q. Q7. What analytical techniques differentiate this compound from its structural isomers?

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to resolve isomers based on retention time and fragmentation patterns.
  • XRD : Definitive identification via unit cell parameters and space group symmetry.
  • 2D NMR : NOESY or COSY correlations can clarify spatial proximity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.